molecular formula C7H6INO2 B1279740 3-Amino-4-iodobenzoic acid CAS No. 51411-81-5

3-Amino-4-iodobenzoic acid

Cat. No.: B1279740
CAS No.: 51411-81-5
M. Wt: 263.03 g/mol
InChI Key: MLHDNXRHJMQUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-iodobenzoic acid: is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzoic acid, where an amino group is substituted at the third position and an iodine atom at the fourth position on the benzene ring

Safety and Hazards

3-Amino-4-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

3-Amino-4-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidases and oxidases, where it can act as a substrate or inhibitor. The interaction with these enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity. Additionally, this compound can bind to certain proteins, influencing their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme, affecting its activity and specificity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote antioxidant activity. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s bioavailability and its potential impact on metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake and localization within different cellular compartments. The distribution of this compound can affect its activity and function, influencing its therapeutic potential and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 3-Amino-4-iodobenzoic acid typically begins with 4-iodobenzoic acid.

    Amination Reaction:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and reduction processes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid for nitration.

    Reduction: Iron powder or tin chloride in acidic conditions for reduction.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Nitrobenzoic acids.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-iodobenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring, providing a versatile platform for various chemical reactions and applications in multiple fields.

Properties

IUPAC Name

3-amino-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDNXRHJMQUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473232
Record name 3-AMINO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51411-81-5
Record name 3-AMINO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-iodobenzoic acid
Reactant of Route 2
3-Amino-4-iodobenzoic acid
Reactant of Route 3
3-Amino-4-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-iodobenzoic acid
Reactant of Route 6
3-Amino-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.